MCB-3681 - 790704-42-6

MCB-3681

Catalog Number: EVT-518625
CAS Number: 790704-42-6
Molecular Formula: C31H32F2N4O8
Molecular Weight: 626.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

MCB-3681 is classified as a bifunctional antibiotic hybrid. Its unique structure allows it to exert dual mechanisms of action, targeting both protein synthesis and DNA replication in bacteria. The compound is identified by its Chemical Abstracts Service number 790704-42-6 and has a molecular formula of C31H32F2N4O8C_{31}H_{32}F_{2}N_{4}O_{8} with a molecular weight of approximately 626.6 g/mol. The primary sources of data on MCB-3681 include scientific literature, PubChem, and pharmaceutical research articles .

Synthesis Analysis

The synthesis of MCB-3681 involves several key steps, starting from commercially available precursors. The general synthetic route includes:

  1. Formation of Oxazolidinone Moiety: The initial step typically involves the reaction of an appropriate amine with a carbonyl compound to form the oxazolidinone ring.
  2. Synthesis of Quinolone Moiety: This involves cyclization reactions that create the quinolone structure, often using a combination of acids or bases as catalysts.
  3. Coupling Reaction: The final step is the coupling of the oxazolidinone and quinolone moieties to yield MCB-3681. This step may require specific solvents and controlled temperatures to optimize yield and purity.

The synthesis can be performed under various conditions, including the use of organic solvents and catalysts, which are crucial for achieving high yields and minimizing by-products.

Molecular Structure Analysis

MCB-3681 features a complex molecular structure that integrates two distinct pharmacophores:

  • Oxazolidinone Ring: This component is known for its role in inhibiting bacterial protein synthesis.
  • Fluoroquinolone Structure: This part contributes to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.

The structural integrity of MCB-3681 allows it to interact effectively with bacterial targets, enhancing its antimicrobial activity while potentially reducing the development of resistance .

Structural Data

  • Molecular Formula: C31H32F2N4O8C_{31}H_{32}F_{2}N_{4}O_{8}
  • Molecular Weight: 626.6 g/mol
  • Chemical Structure Representation: The detailed 2D or 3D structure can be visualized using cheminformatics software or databases like PubChem .
Chemical Reactions Analysis

MCB-3681 participates in several chemical reactions that can modify its structure:

  1. Oxidation Reactions: Can be oxidized using agents like hydrogen peroxide or potassium permanganate to yield oxidized derivatives.
  2. Reduction Reactions: Reduction can be achieved with sodium borohydride or lithium aluminum hydride, altering the quinolone moiety.
  3. Substitution Reactions: Substitution at specific positions on either ring can occur using halogenating agents or nucleophiles.

These reactions not only facilitate structural modifications but also help in developing derivatives with enhanced antibacterial properties .

Mechanism of Action

The mechanism of action for MCB-3681 is multifaceted:

  • Inhibition of Protein Synthesis: By binding to the bacterial ribosome, it disrupts protein production essential for bacterial growth.
  • Disruption of DNA Replication: It targets DNA gyrase, preventing proper DNA replication.
  • Interference with Cell Wall Synthesis: Although less pronounced, it also affects cell wall integrity.

These combined actions contribute to its efficacy against resistant strains and minimize the likelihood of resistance development compared to traditional antibiotics .

Physical and Chemical Properties Analysis

MCB-3681 exhibits several notable physical and chemical properties:

  • Solubility: It has variable solubility characteristics depending on the solvent used; optimizing solubility is critical for effective drug formulation.
  • Stability: The compound demonstrates stability under various conditions but may require specific storage conditions to maintain its integrity.
  • Melting Point and Boiling Point: Specific thermal properties need to be determined through experimental methods.

Understanding these properties is essential for developing formulations that maximize bioavailability and therapeutic efficacy .

Applications

MCB-3681 has several significant applications in scientific research and clinical settings:

  1. Antibacterial Research: Used as a model compound to study oxazolidinone-quinolone hybrids' synthesis and reactivity.
  2. Clinical Development: Investigated for treating Clostridium difficile infections, particularly in cases resistant to existing antibiotics.
  3. Pharmaceutical Industry: Potentially useful in developing new antibacterial agents and as a reference compound in quality control processes.

Its dual-action mechanism positions MCB-3681 as a promising candidate in the fight against antibiotic resistance .

Introduction to MCB-3681 as a Novel Antibacterial Agent

Discovery and Development of MCB-3681 in Antimicrobial Research

MCB-3681 emerged from systematic research into hybrid pharmacophores that synergize the antibacterial properties of established antibiotic classes while overcoming their resistance limitations. The compound is the active antibacterial moiety of the prodrug MCB-3837, developed by Morphochem AG to enable intravenous administration while maintaining potent activity against anaerobic pathogens [6]. This strategic design addresses a significant clinical need: patients with severe C. difficile infection (CDI) who cannot tolerate oral therapies due to ileus or rapid gut transit complications [1].

Phase 1 clinical trials demonstrated MCB-3681's favorable pharmacokinetic profile, with high fecal concentrations detected after intravenous infusion of MCB-3837 in healthy volunteers. Crucially, these studies revealed selective activity against Clostridia and other Gram-positive species while sparing beneficial Gram-negative commensal flora—a critical advantage over broad-spectrum antibiotics that disrupt protective gut microbiota and predispose patients to CDI recurrence [6]. Preclinical profiling showed remarkable activity against epidemic BI/NAP1/027 strains of C. difficile, which are frequently associated with hypervirulence and poor treatment outcomes [6].

In vitro susceptibility testing across 199 European C. difficile PCR ribotypes (including prevalent RT027 and RT078 strains) demonstrated MCB-3681's potent activity with a geometric mean MIC of 0.12 mg/L—second only to fidaxomicin (0.05 mg/L) and superior to vancomycin (1.02 mg/L) [1]. Notably, it exhibited no cross-resistance with linezolid or fluoroquinolones, maintaining efficacy against isolates with dual resistance to these classes:

Table 1: Comparative In Vitro Activity of MCB-3681 Against C. difficile (n=199 Isolates)

AntimicrobialGM MIC (mg/L)MIC₉₀ (mg/L)Resistance Rate (%)
Fidaxomicin0.050.1250
MCB-36810.120.250
Metronidazole0.3311
Vancomycin1.0221.5
Linezolid5.16821.1
Moxifloxacin5.873248

Data adapted from susceptibility testing using Wilkins-Chalgren agar incorporation method [1]

Structural Classification: Quinolonyl-Oxazolidinone Hybrid Pharmacophore Design

MCB-3681 (C₃₁H₃₂F₂N₄O₈; MW 626.60 g/mol; CAS# 790704-42-6) represents a rationally engineered hybrid molecule combining structural elements from two established antibiotic classes: quinolones (DNA gyrase/topoisomerase IV inhibition) and oxazolidinones (ribosomal 50S subunit binding) [3] [7]. This dual-targeting pharmacophore design creates a structurally unique entity classified as a quinolonyl-oxazolidinone, circumventing existing resistance mechanisms that have eroded the efficacy of parent compounds.

The molecule features a complex stereospecific architecture with a defined chiral center at the C-5 position of the oxazolidinone ring system, critical for ribosomal binding affinity [7]. Key structural components include:

  • A fluorinated quinolone core enabling DNA gyrase interaction
  • An N-linked cyclopropyl group enhancing Gram-positive penetration
  • A morpholine-modified oxazolidinone moiety preventing common linezolid resistance mutations
  • A hydroxypiperidine linker optimizing spatial orientation of pharmacophores

Table 2: Structural and Physicochemical Properties of MCB-3681

PropertyCharacteristic
Molecular FormulaC₃₁H₃₂F₂N₄O₈
Molecular Weight626.60 g/mol
CAS Registry Number790704-42-6
Hydrogen Bond Donors3
Hydrogen Bond Acceptors12
LogP (Partition Coefficient)3.1 (Moderate lipophilicity)
Rotatable Bonds9
Aqueous Solubility62.5 mg/mL in DMSO (99.74 mM)

Data sourced from chemical characterization studies [3] [7]

This configuration enables simultaneous action on two bacterial targets, reducing the probability of spontaneous resistance development. The molecule's moderate lipophilicity (LogP 3.1) facilitates cellular penetration while the zwitterionic nature enhances solubility in intestinal compartments—critical for targeting enteric pathogens like C. difficile [3]. Unlike earlier quinolones, structural modifications at positions C-7 and C-8 prevent common fluoroquinolone resistance mutations while maintaining activity against topoisomerase IV mutants [1].

Role of MCB-3681 in Addressing Antimicrobial Resistance (AMR) Challenges

The accelerating crisis of antimicrobial resistance demands innovative agents that bypass existing resistance pathways. MCB-3681 addresses two critical AMR challenges: multidrug-resistant (MDR) C. difficile infections and the preservation of commensal microbiota. In an era where 48% of European C. difficile isolates exhibit moxifloxacin resistance and 21.1% show linezolid resistance [1], MCB-3681's unique mechanism provides therapeutic efficacy against strains resistant to these established classes.

The compound demonstrates particular value against epidemic ribotype 027 strains, which frequently exhibit reduced susceptibility to metronidazole (GM MIC 0.96 mg/L vs. 0.33 mg/L overall) and are associated with higher mortality [1]. Its narrow Gram-positive spectrum aligns with antimicrobial stewardship principles by minimizing collateral damage to protective gut flora—a significant limitation of broad-spectrum agents that disrupt colonization resistance and facilitate CDI recurrence [5] [9]. This targeted activity supports the One Health approach to AMR by preserving ecological balance in the gut microbiome while treating pathogens [4] [8].

Regulatory recognition through FDA's Qualified Infectious Disease Product (QIDP) and Fast Track designations underscores MCB-3681's potential to address unmet needs in severe CDI [6]. These designations accelerate development pathways for agents targeting priority pathogens identified by WHO and CDC. As an intravenous agent achieving therapeutic fecal concentrations, MCB-3681 circumvents malabsorption issues in critically ill patients with ileus—a population currently underserved by oral fidaxomicin or vancomycin regimens [1] [6].

Table 3: MCB-3681's Activity Against Resistant C. difficile Phenotypes

Resistance ProfileIsolates (n)MCB-3681 GM MIC (mg/L)Susceptibility Maintained
Moxifloxacin-resistant960.13Yes
Linezolid-resistant420.14Yes
Dual (Moxi + Linezolid) resistant380.15Yes
Metronidazole-reduced susceptibility20.25Yes

Data from European multi-center study of 199 isolates [1]

By targeting ribosomal and DNA synthesis machinery through novel interactions, MCB-3681 represents a resistance-evasive design that could extend clinical utility against MDR Gram-positive pathogens beyond C. difficile. Its development exemplifies the next generation of antibacterial agents specifically engineered to overcome resistance while aligning with sustainability goals through microbiome preservation—a critical consideration given that AMR may hinder achievement of 11 out of 17 UN Sustainable Development Goals [9].

Properties

CAS Number

790704-42-6

Product Name

MCB-3681

IUPAC Name

7-[4-[[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenoxy]methyl]-4-hydroxypiperidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C31H32F2N4O8

Molecular Weight

626.6 g/mol

InChI

InChI=1S/C31H32F2N4O8/c1-17(38)34-13-20-14-37(30(42)45-20)19-4-5-27(24(33)10-19)44-16-31(43)6-8-35(9-7-31)26-12-25-21(11-23(26)32)28(39)22(29(40)41)15-36(25)18-2-3-18/h4-5,10-12,15,18,20,43H,2-3,6-9,13-14,16H2,1H3,(H,34,38)(H,40,41)/t20-/m0/s1

InChI Key

YEDRNPDLVCNIAV-FQEVSTJZSA-N

SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)O)F

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)O)F

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.